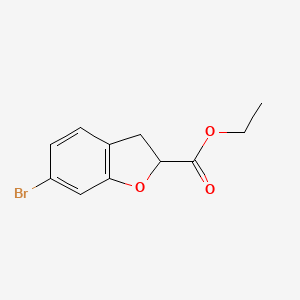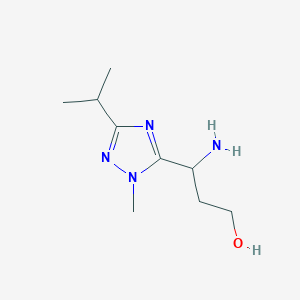
3-Amino-3-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol is a heterocyclic organic compound that contains a 1,2,4-triazole ring. This compound is notable for its unique structure, which includes an amino group and a hydroxyl group attached to a propanol chain. The presence of the 1,2,4-triazole ring makes it a valuable scaffold in medicinal chemistry and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol typically involves multistep reactions starting from readily available precursors. One common method involves the reaction of aminoguanidine with formic acid to form 3-amino-1,2,4-triazole . This intermediate can then be further functionalized through various chemical reactions to introduce the isopropyl and methyl groups, followed by the addition of the propanol chain.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Recrystallization from solvents like methanol is often employed to purify the final product .
化学反応の分析
Types of Reactions
3-Amino-3-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions on the triazole ring can introduce various functional groups, enhancing the compound’s versatility in different applications .
科学的研究の応用
3-Amino-3-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the development of agrochemicals and as a precursor for various industrial chemicals
作用機序
The mechanism of action of 3-Amino-3-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring plays a crucial role in these interactions through hydrogen bonding and dipole interactions with biological receptors .
類似化合物との比較
Similar Compounds
3-Amino-1,2,4-triazole: A simpler analog that lacks the isopropyl and methyl groups.
1,2,4-Triazole: The parent compound of the triazole family, widely used in various applications.
Imidazole: Another heterocyclic compound with similar biological activities but different structural features.
Uniqueness
3-Amino-3-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups enhances its reactivity and potential for forming diverse derivatives .
特性
分子式 |
C9H18N4O |
|---|---|
分子量 |
198.27 g/mol |
IUPAC名 |
3-amino-3-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C9H18N4O/c1-6(2)8-11-9(13(3)12-8)7(10)4-5-14/h6-7,14H,4-5,10H2,1-3H3 |
InChIキー |
AHHSFBCNZKWREH-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NN(C(=N1)C(CCO)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


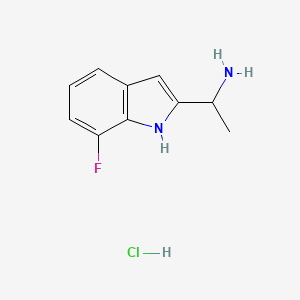
![4-Amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride](/img/structure/B13474333.png)

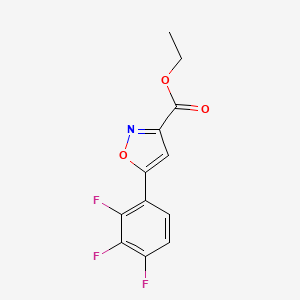
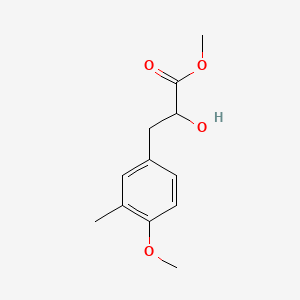
amine hydrochloride](/img/structure/B13474351.png)
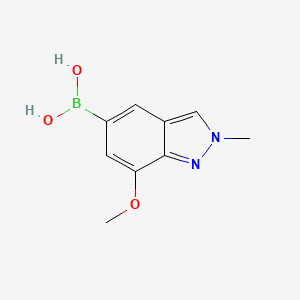
![tert-butyl N-[(1S,3S,4S,5S)-3,4-dihydroxy-5-methoxycyclohexyl]carbamate](/img/structure/B13474358.png)
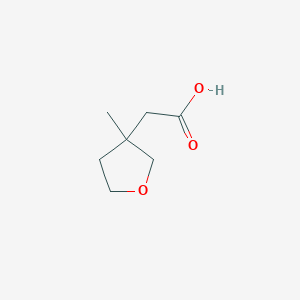
![Diethyl [2-(azetidin-2-yl)ethyl]phosphonate, trifluoroacetic acid](/img/structure/B13474361.png)

![1-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B13474372.png)
![(1,1-Dioxidobenzo[b]thiophen-5-yl)boronic acid](/img/structure/B13474385.png)
